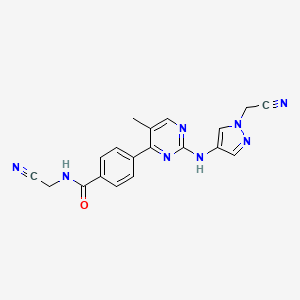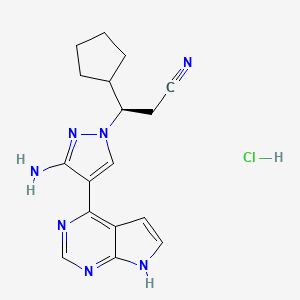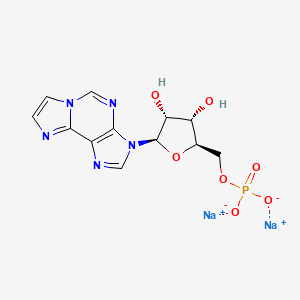
1,N6-Ethenoadenosine 5'-monophosphate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,N6-Ethenoadenosine 5’-monophosphate (sodium) is a fluorescent analog of adenosine 5’-monophosphate. This compound is characterized by its long fluorescent lifetime, detectability at low concentrations, and relatively long wavelength of excitation (250-300 nm) and emission at 415 nm . It is commonly used as a probe in various biochemical assays due to its unique fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) can be synthesized through a series of chemical reactions involving the modification of adenosine 5’-monophosphateThe reaction conditions often include the use of specific reagents and catalysts to facilitate the etheno group addition and phosphorylation steps .
Industrial Production Methods: Industrial production of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) with modified functional groups, which can be used for further biochemical studies .
Scientific Research Applications
1,N6-Ethenoadenosine 5’-monophosphate (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves its interaction with specific molecular targets and pathways. The compound acts as a fluorescent probe, binding to adenosine 5’-monophosphate-related systems and emitting fluorescence upon excitation. This property allows researchers to detect and measure the presence and activity of adenosine 5’-monophosphate in various biological and chemical systems .
Comparison with Similar Compounds
Adenosine 5’-monophosphate: The parent compound of 1,N6-Ethenoadenosine 5’-monophosphate (sodium), used in similar biochemical assays.
1,N6-Ethenoadenosine: A related compound with similar fluorescent properties but lacking the phosphate group.
Uniqueness: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) is unique due to its combination of fluorescent properties and the presence of the phosphate group, making it a versatile probe for studying adenosine 5’-monophosphate-related systems. Its detectability at low concentrations and long fluorescent lifetime further enhance its utility in scientific research .
Properties
Molecular Formula |
C12H12N5Na2O7P |
|---|---|
Molecular Weight |
415.21 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
InChI Key |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
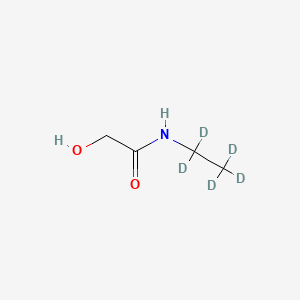
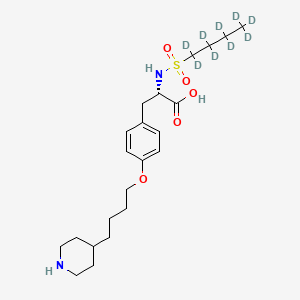



![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)
